molecular formula C16H12BrF3N2OS B11992742 N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide

N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide

Cat. No.: B11992742
M. Wt: 417.2 g/mol
InChI Key: FBLLSGKMAOEDOW-UHFFFAOYSA-N
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Description

PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl group attached to a thiazole ring, which is further substituted with a trifluoromethoxy group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PHENYL-(4-(4-TRIFLUOROMETHOXY-PHENYL)-3H-THIAZOL-2-YLIDENE)-AMINE, HYDROBROMIDE stands out due to its unique combination of a thiazole ring and a trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12BrF3N2OS

Molecular Weight

417.2 g/mol

IUPAC Name

N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C16H11F3N2OS.BrH/c17-16(18,19)22-13-8-6-11(7-9-13)14-10-23-15(21-14)20-12-4-2-1-3-5-12;/h1-10H,(H,20,21);1H

InChI Key

FBLLSGKMAOEDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)(F)F.Br

Origin of Product

United States

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